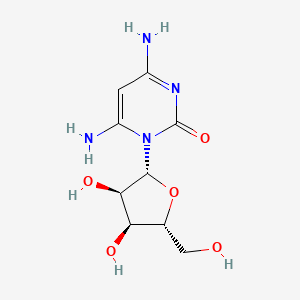

6-Aminocytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

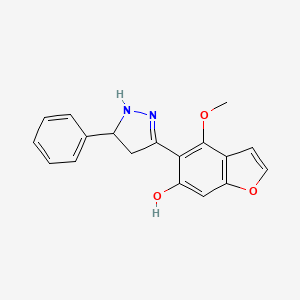

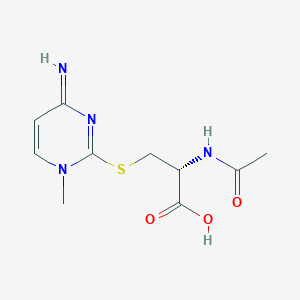

6-Aminocytidine is a nucleoside analog known for its potent mutagenic activity. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has garnered significant interest due to its ability to induce mutations in various organisms, making it a valuable tool in genetic research and molecular biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Aminocytidine is typically synthesized through the reaction of cytidine with hydrazine. The process is greatly enhanced by the addition of a less-than-stoichiometric amount of bisulfite, which promotes the reaction and allows for the isolation of the product in good yield . The reaction conditions involve a mixture of hydrazine hydrate, sodium bisulfite, and sodium dihydrogen phosphate in water, maintained at a neutral pH . The product can be precipitated directly from the reaction mixture as a crystalline solid, making the procedure suitable for large-scale preparation .

Industrial Production Methods

For industrial production, the synthesis of this compound follows a similar route but is optimized for scalability. The reaction mixture is prepared in large quantities, and the product is isolated through crystallization. High-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminocytidine undergoes various chemical reactions, including substitution and oxidation. One notable reaction is its interaction with imidate esters, which leads to the formation of triazolopyrimidine derivatives . This reaction occurs rapidly at neutral pH and room temperature .

Common Reagents and Conditions

Substitution Reactions: Hydrazine and bisulfite are commonly used reagents for the substitution reactions involving this compound.

Oxidation Reactions: Specific oxidizing agents can be used to modify the structure of this compound, although detailed conditions for these reactions are less commonly reported.

Major Products Formed

The major products formed from the reactions of this compound include various nucleoside analogs and triazolopyrimidine derivatives . These products are of interest due to their potential biological activities and applications in research.

Wissenschaftliche Forschungsanwendungen

6-Aminocytidine has a wide range of applications in scientific research:

Genetic Research: Due to its potent mutagenic properties, this compound is used to induce mutations in microorganisms, aiding in the study of genetic mechanisms and mutation processes.

Molecular Biology: The compound is utilized in experiments involving DNA and RNA synthesis, providing insights into nucleic acid interactions and functions.

Medical Research: This compound’s ability to induce specific mutations makes it a valuable tool in the development of new therapeutic strategies and the study of disease mechanisms.

Industrial Applications: The compound’s mutagenic properties are also explored in industrial biotechnology for the development of new strains of microorganisms with desirable traits.

Wirkmechanismus

6-Aminocytidine exerts its effects by being incorporated into DNA during replication. Once incorporated, it causes base-pair transitions, specifically AT to GC transitions . This erroneous replication leads to mutations, which can be studied to understand the molecular basis of genetic changes. The compound is metabolized within cells into its triphosphate form, which is then incorporated into DNA by DNA polymerases .

Vergleich Mit ähnlichen Verbindungen

6-Aminocytidine is unique in its high mutagenic activity compared to other nucleoside analogs. Similar compounds include:

N4-Amino-2’-deoxycytidine: This compound also induces mutations but is less potent than this compound.

N4-Hydroxycytidine: Another nucleoside analog with mutagenic properties, but again, less potent than this compound.

The uniqueness of this compound lies in its ability to induce mutations at a much higher rate, making it a powerful tool in genetic and molecular biology research .

Eigenschaften

CAS-Nummer |

88187-94-4 |

|---|---|

Molekularformel |

C9H14N4O5 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

QTZHUBUBUHOLGU-YXZULKJRSA-N |

Isomerische SMILES |

C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Kanonische SMILES |

C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)